N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
Description
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic compound featuring a piperidin-4-ylmethyl scaffold modified with a 2-(methylthio)nicotinoyl group and a thiophene-3-carboxamide moiety. Its structure integrates a sulfur-containing nicotinic acid derivative and a thiophene ring, which may influence its pharmacological properties, including receptor binding affinity, metabolic stability, and lipophilicity.
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-24-17-15(3-2-7-19-17)18(23)21-8-4-13(5-9-21)11-20-16(22)14-6-10-25-12-14/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQXAMXUDNYTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(methylthio)nicotinic acid with piperidine to form the nicotinoyl-piperidine intermediate. This intermediate is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
- **Oxid
Biological Activity
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound features several key structural components:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Methylthio Group : Enhances reactivity and potential interactions with biological targets.
- Nicotinoyl Moiety : Imparts specific biological activities, particularly in neuropharmacology.
- Thiophene Ring : Contributes to the compound's overall pharmacological profile.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Preparation of Intermediate Compounds : Starting from nicotinic acid derivatives and piperidine.
- Coupling Reactions : Utilizing reagents like DCC or EDC to facilitate the formation of the final product.
- Purification : Employing techniques such as chromatography to ensure high purity for biological testing.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains. Key findings include:
Antimicrobial Activity
Studies have shown that derivatives containing thiophene and piperidine structures often exhibit antimicrobial properties. The compound's structural features suggest potential efficacy against a range of pathogens.
Anticancer Potential
Preliminary studies indicate that this compound may modulate pathways involved in cancer cell proliferation and apoptosis. Its ability to interact with specific enzymes or receptors positions it as a candidate for further investigation in cancer therapy.
Neuropharmacological Effects
The presence of the nicotinoyl group suggests possible interactions with neurotransmitter systems, which could have implications for treating neurological disorders. Research on similar compounds has demonstrated effects on neurotransmitter modulation, indicating a need for further exploration in this area.
The mechanism by which this compound exerts its effects likely involves:
- Enzyme Inhibition : Binding to active sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : Interacting with neurotransmitter receptors, influencing signal transduction pathways.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Nicotinoyl Derivatives | Nicotinic acid moiety | Varies based on substitution patterns |
| Piperidinyl Compounds | Piperidine ring | Diverse pharmacological profiles |
| Thiophene Derivatives | Thiophene structure | Antimicrobial, anticancer |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with similar structures can induce apoptosis and inhibit cell growth through specific signaling pathways.
- Neurotransmitter Interaction Studies : Investigations into the interaction of related compounds with neurotransmitter receptors revealed potential for modulating synaptic transmission, suggesting therapeutic avenues for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it to related piperidine- and carboxamide-containing analogs. Below is a detailed analysis:
Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
- Structural Differences: The target compound substitutes the phenyl group in thiophene fentanyl with a 2-(methylthio)nicotinoyl moiety. Thiophene fentanyl contains a thiophene-2-carboxamide group, whereas the target compound has a thiophene-3-carboxamide, altering steric and electronic interactions .
- Functional Implications :
β-Methyl Fentanyl (N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide)
- Structural Differences: β-Methyl fentanyl lacks the thiophene and nicotinoyl groups, instead featuring a phenylpropyl side chain and propanamide.
- Functional Implications :
Goxalapladib (CAS-412950-27-7)
- Structural Differences: Goxalapladib incorporates a naphthyridine core and trifluoromethyl biphenyl group, contrasting with the target compound’s thiophene and nicotinoyl motifs. Both share a piperidinylmethyl scaffold but diverge in aromatic substituents .
- Functional Implications :
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide
- Structural Differences: This indole-based compound includes a trifluoroethyl-piperidine group, differing from the target compound’s methylthio-nicotinoyl and thiophene groups. Both utilize carboxamide linkages but target distinct heterocyclic systems .
- Functional Implications :
- The trifluoroethyl group enhances metabolic resistance, while the target compound’s methylthio group may improve solubility or binding to sulfur-dependent enzymes .
Q & A
Basic: What synthetic strategies are recommended for preparing N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the methylsulfanyl-nicotinoyl intermediate via nucleophilic substitution or oxidation of a thiol precursor .
- Step 2: Coupling the nicotinoyl group to a piperidine scaffold using amide bond formation (e.g., EDC/HOBt activation) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aromatic systems) .
- Step 3: Functionalization of the piperidine nitrogen with a thiophene-carboxamide group via reductive amination or alkylation .
Key Considerations: Use anhydrous conditions for moisture-sensitive steps, and monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography or recrystallization .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
- Purity Assessment:
- Structural Confirmation:
Advanced: What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound?
Answer:
- Systematic Substituent Variation: Modify the methylthio group (e.g., replace with ethylthio or sulfoxide) or the piperidine linker (e.g., vary alkyl chain length) to assess impact on bioactivity .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs). Validate with MD simulations .
- In Vitro Assays: Test analogs in dose-response studies (IC₅₀/EC₅₀) against relevant biological targets. Use statistical tools (e.g., ANOVA) to identify significant SAR trends .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan or R to identify outliers or confounding variables .
- Replication Studies: Repeat experiments under standardized protocols, including positive/negative controls .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard Classification: Classified under Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store at –20°C under argon to prevent oxidation of the methylthio group .
Advanced: What advanced spectroscopic techniques can elucidate conformational dynamics of this compound?
Answer:
- X-ray Crystallography: Resolve crystal structures to determine dihedral angles between aromatic rings (e.g., thiophene and nicotinoyl groups), which influence binding pocket interactions .
- Dynamic NMR: Study rotational barriers of the piperidine ring at variable temperatures (e.g., –40°C to 60°C) .
- FT-IR Spectroscopy: Monitor carbonyl stretching frequencies (1650–1750 cm⁻¹) to assess hydrogen-bonding interactions in solid-state forms .
Basic: How should researchers design initial biological evaluation studies for this compound?
Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., kinase inhibitors with similar nicotinoyl-thiophene scaffolds) .
- Assay Types:
- Enzyme Inhibition: Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases).
- Cellular Toxicity: Perform MTT assays on HEK293 or HepG2 cells to determine CC₅₀ values .
- Data Normalization: Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .
Advanced: What strategies optimize synthetic yield for scale-up production in academic settings?
Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for cross-coupling efficiency .
- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction kinetics .
- Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., amide coupling) to enhance reproducibility .
Basic: What are the common impurities observed during synthesis, and how are they removed?
Answer:
- Byproducts: Unreacted starting materials (e.g., nicotinoyl chloride) or dealkylated piperidine derivatives.
- Purification:
Advanced: How can computational chemistry predict metabolic stability of this compound?
Answer:
- In Silico Tools: Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., oxidation of methylthio to sulfoxide) .
- Metabolite Identification: Simulate phase I/II metabolism with GLORYx or MetaSite, followed by LC-HRMS validation in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
